Bienvenue dans la boutique en ligne BenchChem!

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride

Nitric oxide synthase inhibition prodrug activation kinetics in vitro assay reliability

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride (CAS 40911-12-4), also designated L-NNA hydrochloride or Nω-nitro-L-arginine hydrochloride, is a competitive inhibitor of nitric oxide synthase (NOS) that preferentially targets the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms over the inducible isoform (iNOS). The compound inhibits nNOS (bovine), eNOS (human), and iNOS (mouse) with Ki values of 15 nM, 39 nM, and 4.4 µM, respectively.

Molecular Formula C6H14ClN5O4
Molecular Weight 255.66 g/mol
CAS No. 40911-12-4
Cat. No. B7964229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride
CAS40911-12-4
Molecular FormulaC6H14ClN5O4
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl
InChIInChI=1S/C6H13N5O4.ClH/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15;/h4H,1-3,7H2,(H,12,13)(H3,8,9,10);1H/t4-;/m0./s1
InChIKeyZUVUMQMOOHMBTM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride (L-NNA HCl): Core Identity for Nitric Oxide Synthase Inhibitor Procurement


L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride (CAS 40911-12-4), also designated L-NNA hydrochloride or Nω-nitro-L-arginine hydrochloride, is a competitive inhibitor of nitric oxide synthase (NOS) that preferentially targets the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms over the inducible isoform (iNOS). The compound inhibits nNOS (bovine), eNOS (human), and iNOS (mouse) with Ki values of 15 nM, 39 nM, and 4.4 µM, respectively [1]. L-NNA serves as the direct-acting active species, functioning as a mechanism-based, irreversible inactivator of nNOS and eNOS without requiring metabolic activation [2].

Why Generic NOS Inhibitor Interchange Is Scientifically Unsound for L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride


Nitric oxide synthase inhibitors differ fundamentally in isoform selectivity, inhibition mechanism (reversible versus irreversible), and metabolic activation requirements. Substituting L-NNA with L-NAME, L-NMMA, L-NIL, or L-NIO introduces confounding variables—prodrug dependence, divergent isoform selectivity ratios, and distinct inactivation kinetics—that can reverse experimental conclusions [1]. The quantitative evidence presented below establishes that each inhibitor occupies a unique position in the NOS pharmacology landscape, making procurement decisions contingent on the specific inhibitor properties demanded by the experimental system.

Quantitative Differentiation of L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride Against Closest NOS Inhibitor Analogues


Direct Active NOS Inhibitor Versus Prodrug L-NAME: Hydrolysis Requirement and Activation Half-Life

L-NNA is the direct, fully active NOS inhibitor, whereas L-NAME is a methyl ester prodrug that must undergo hydrolysis to L-NNA to exert inhibitory activity. L-NAME hydrolysis half-life is 365 ± 11.2 min in buffer (pH 7.4), 207 ± 1.7 min in human plasma, and 29 ± 2.2 min in whole blood [1]. L-NNA bypasses this activation step entirely, providing immediate inhibition. For in vitro systems lacking esterase activity (e.g., purified enzyme assays, cell-free systems), L-NAME remains substantially inactive, while L-NNA delivers full potency from the moment of addition.

Nitric oxide synthase inhibition prodrug activation kinetics in vitro assay reliability

Constitutive NOS Isoform Selectivity: L-NNA Exhibits 90-Fold nNOS-over-iNOS Preference, Surpassing L-NMMA and L-NIO

L-NNA displays a Ki(iNOS)/Ki(nNOS) ratio of 90 (8.1 µM / 0.09 µM), indicating strong preference for nNOS over iNOS [1]. By comparison, L-NMMA exhibits only a 6-fold selectivity (3.9 µM / 0.65 µM), and L-NIO shows merely 2.3-fold selectivity (3.9 µM / 1.7 µM) [1]. L-NIL, in contrast, is iNOS-selective with an iNOS/cNOS ratio of 0.036 (IC50 miNOS 3.3 µM vs. rcNOS 92 µM) . Thus, among non-prodrug arginine-based NOS inhibitors, L-NNA offers the highest selectivity for constitutive over inducible NOS isoforms.

NOS isoform selectivity constitutive NOS inhibition drug discovery pharmacology

Mechanism-Based Irreversible Inactivation of nNOS and eNOS by L-NNA, Contrasted with L-NMMA

L-NNA acts as a mechanism-based inactivator of nNOS and eNOS, exhibiting inactivation rate constants (kinact) of 0.083 min⁻¹ (nNOS; KI = 0.09 µM) and 0.047 min⁻¹ (eNOS; KI = 0.02 µM), while not inactivating iNOS at concentrations up to 25 µM [1]. In contrast, L-NMMA does not inactivate eNOS at all, and inactivates nNOS only in the presence of 4 µM tetrahydrobiopterin (BH₄), with kinact = 0.022 min⁻¹ (KI = 2.0 µM) [1]. L-NIO, while irreversible, is non-selective across all three isoforms [2]. The irreversible nature of L-NNA inhibition on constitutive NOS isoforms ensures that enzyme activity does not recover upon inhibitor washout, a critical advantage for long-term experimental protocols.

irreversible enzyme inhibition mechanism-based inactivation nitric oxide synthase kinetics

Low-Dose Selective Tumor Blood Flow Reduction by L-NNA: Preclinical Evidence of Tissue-Specific Vascular Effects

Intravenous administration of L-NNA at 1 mg/kg selectively decreased tumor blood flow to 45% of control levels (P<0.05) in BD9 rats bearing subcutaneous P22 carcinosarcoma, with no significant effect on blood flow in normal tissues including brain, heart, kidney, small intestine, and normal skin [1]. At this dose, tumor vascular resistance increased 2- to 2.5-fold without significant change in any normal tissue. In contrast, the nitric oxide scavenger C-PTIO produced no effect on tumor or normal tissue blood flow [1]. While a direct in vivo comparator study with L-NAME at equivalent doses is not available, L-NAME's requirement for esterase-mediated hydrolysis introduces additional pharmacokinetic variability that complicates low-dose vascular selectivity studies, further supporting L-NNA as the preferred agent for tumor microcirculation research.

tumor microcirculation nitric oxide synthase inhibition preclinical oncology

Evidence-Linked Application Scenarios for L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride Procurement


Cell-Free and Purified Enzyme NOS Inhibition Assays Requiring Immediate, Complete Activity

In purified enzyme or cell-free NOS assays where esterase activity is absent, L-NAME cannot undergo hydrolysis to its active L-NNA form, resulting in delayed or no inhibition. L-NNA hydrochloride provides immediate, full NOS inhibition, eliminating the confounding variable of prodrug activation kinetics [1]. For biochemical characterization of NOS isoforms or high-throughput screening campaigns, procurement of L-NNA ensures reproducible, rank-order inhibitory data.

Neuroinflammatory and Neurodegenerative Disease Models Requiring Constitutive NOS Inhibition with iNOS Preservation

In experimental models of stroke, traumatic brain injury, or Parkinson's disease where nNOS-derived NO contributes to excitotoxicity, L-NNA's 90-fold selectivity for nNOS over iNOS (versus 6-fold for L-NMMA and 2.3-fold for L-NIO) allows selective blockade of neuronal NO production while preserving iNOS-mediated host defense functions [1]. This selectivity profile makes L-NNA the inhibitor of choice for mechanistic studies dissecting the roles of constitutive versus inducible NOS in neuropathology.

Long-Term NOS Inhibition Protocols Requiring Sustained Enzyme Suppression After Washout

L-NNA's mechanism-based irreversible inactivation of nNOS (kinact = 0.083 min⁻¹) and eNOS (kinact = 0.047 min⁻¹) ensures persistent enzyme inhibition even after the inhibitor is removed from the experimental system [1]. This property is critical for chronic in vivo dosing regimens, ex vivo tissue bath experiments with washout steps, and long-term cell culture studies where recovery of NOS activity upon inhibitor clearance would confound data interpretation.

Preclinical Tumor Microcirculation and Vascular Perfusion Modulation Studies

Low-dose L-NNA (1 mg/kg i.v.) selectively reduces tumor blood flow by 55% without affecting normal tissue perfusion, a pharmacodynamic property that has been exploited to enhance the efficacy of radiotherapy and vascular-disrupting agents in preclinical oncology models [1]. This selective tumor vascular effect, not replicated by nitric oxide scavengers, positions L-NNA as a uniquely valuable pharmacological tool for investigating the role of NO in tumor hemodynamics and for evaluating combination strategies aimed at exploiting tumor-specific vascular vulnerabilities.

Quote Request

Request a Quote for L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.